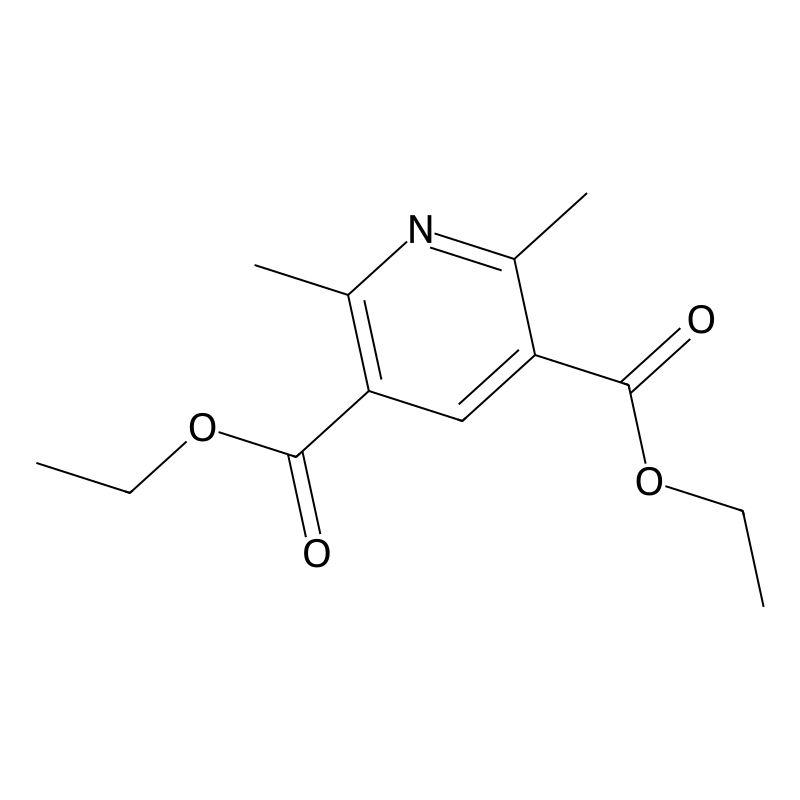

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2) is a highly functionalized, fully aromatized pyridine building block utilized in supramolecular chemistry and pharmaceutical synthesis. From a procurement standpoint, buyers prioritize this specific diethyl ester over its unoxidized Hantzsch dihydropyridine precursor to bypass harsh in-house oxidation steps that risk transition-metal or acid contamination. Furthermore, it is selected over the free dicarboxylic acid due to its superior solubility in aprotic organic solvents, and over the dimethyl ester because its lower melting point (72–74 °C) facilitates easier thermal processing and faster dissolution kinetics .

Research Fit

Substituting Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate with generic alternatives introduces severe workflow disruptions. Relying on the unoxidized Hantzsch ester (CAS 1149-23-1) requires in situ oxidative aromatization using aggressive reagents like ceric sulfate or methanesulfonic acid/sodium nitrite, which leave trace metal or acidic residues that can poison sensitive downstream cross-coupling catalysts . Attempting to substitute the diethyl ester with the free dicarboxylic acid (CAS 4744-51-8) results in profound solubility failures; the free acid forms rigid intermolecular hydrogen-bonded networks, rendering it intractable in standard aprotic organic solvents used for homogeneous synthesis [1]. Finally, utilizing the dimethyl ester analog introduces a significantly higher melting point, altering crystallization parameters and reducing lipophilicity during organic extractions.

Substitution Risk

Thermal Processing and Melting Point Depression

The choice of ester alkyl chain significantly impacts the thermal properties of the pyridine-3,5-dicarboxylate core. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate exhibits a melting point of 68–74 °C, whereas the closely related dimethyl analog (Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate) melts at 98–100 °C [1]. This ~25 °C reduction in melting point for the diethyl derivative directly correlates with decreased lattice energy and enhanced lipophilicity.

| Evidence Dimension | Melting Point |

| Target Compound Data | Diethyl ester (68–74 °C) |

| Comparator Or Baseline | Dimethyl ester (98–100 °C) |

| Quantified Difference | ~25 °C lower melting point |

| Conditions | Standard atmospheric pressure thermal analysis |

The lower melting point and reduced lattice energy facilitate faster dissolution kinetics in organic solvents and enable lower-temperature melt-processing in materials science applications.

Elimination of Oxidant Contamination in Precursor Workflows

The standard synthesis of pyridine-3,5-dicarboxylates involves the oxidative dehydrogenation of 1,4-dihydropyridines. Performing this step in-house requires stoichiometric oxidants such as ceric sulfate tetrahydrate (often in a 1:2 DHP:Ce ratio) or methanesulfonic acid/sodium nitrite mixtures [1]. Procuring pre-synthesized, high-purity (>98.5%) Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate eliminates these reagents from the workflow. Trace cerium or acidic residues from in situ oxidation are notoriously difficult to remove completely and can act as potent inhibitors in subsequent palladium- or ruthenium-catalyzed reactions.

| Evidence Dimension | Trace Oxidant / Metal Contamination |

| Target Compound Data | Procured pre-oxidized ester (0% residual oxidation reagents) |

| Comparator Or Baseline | In situ oxidized Hantzsch ester (Requires 2.0 equivalents of Ce(SO4)2 or strong acids) |

| Quantified Difference | Complete elimination of transition-metal and strong acid oxidants from the synthetic pathway |

| Conditions | Standard laboratory-scale oxidative dehydrogenation vs. commercial procurement |

Securing the pre-oxidized compound prevents trace metal or acid contamination, safeguarding the efficiency of downstream catalytic and photoredox transformations.

Organic Phase Solubility vs. Free Acid

For downstream functionalization, the esterification state of the pyridine core dictates solvent compatibility. The free acid form, 2,6-Dimethylpyridine-3,5-dicarboxylic acid, is highly polar and forms strong intermolecular hydrogen bonds, making it practically insoluble in common aprotic solvents like dichloromethane (DCM) or diethyl ether. In contrast, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is highly lipophilic and readily soluble in a wide range of organic solvents . This solubility profile is essential for liquid-phase macrocycle synthesis or when the compound is used as a bifunctional linker.

| Evidence Dimension | Aprotic Organic Solvent Compatibility |

| Target Compound Data | Diethyl ester (Highly soluble in DCM, ether, and acetonitrile) |

| Comparator Or Baseline | Free dicarboxylic acid (Insoluble in standard aprotic solvents) |

| Quantified Difference | Shift from heterogeneous suspension to homogeneous solution in non-polar/aprotic media |

| Conditions | Standard ambient temperature dissolution |

High organic solubility ensures that downstream reactions, such as controlled partial saponification or transesterification, can proceed homogeneously with high reproducibility.

Bifunctional Linker Synthesis for ADCs

Leveraging its high organic solubility and dual ester functionality, this compound is an ideal starting material for synthesizing asymmetric linkers in antibody-drug conjugates (ADCs), where controlled, homogeneous mono-saponification in organic media is required .

Supramolecular Macrocycle Assembly

The highly soluble diethyl ester serves as a superior precursor for the construction of pyridine-containing macrocycles and metal-organic frameworks (MOFs), avoiding the severe insolubility and intractability issues of the free dicarboxylic acid.

Analytical Standard for Hantzsch Ester Oxidation

Used as a high-purity, oxidant-free reference standard in pharmacokinetic or synthetic studies to quantify the oxidative aromatization of dihydropyridine-based calcium channel blockers, ensuring no trace oxidants skew chromatographic results [1].

Application Fit

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types